molecular formula C10H6Cl2O2S2 B14775112 5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride

5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride

Cat. No.: B14775112
M. Wt: 293.2 g/mol
InChI Key: OFXSPNQQRVXCDD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H6ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride typically involves the chlorosulfonation of 5-(4-chlorophenyl)thiophene. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:

    Chlorosulfonation: 5-(4-Chlorophenyl)thiophene is reacted with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group.

    Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Industrial reactors equipped with temperature control and efficient mixing are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Amines and Amides: From nucleophilic substitution with amines.

    Alcohols and Ethers: From reactions with alcohols.

    Thiophenes: From coupling reactions.

Scientific Research Applications

5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical synthesis processes to form new bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenesulfonyl chloride: Another thiophene derivative with similar reactivity.

    4,5-Dichlorothiophene-2-sulfonyl chloride: A compound with additional chlorine substituents, affecting its reactivity and applications.

Uniqueness

5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds where such properties are desired.

Properties

Molecular Formula

C10H6Cl2O2S2

Molecular Weight

293.2 g/mol

IUPAC Name

5-(4-chlorophenyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H6Cl2O2S2/c11-8-3-1-7(2-4-8)9-5-6-10(15-9)16(12,13)14/h1-6H

InChI Key

OFXSPNQQRVXCDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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